molecular formula C13H13BrN4O2S B2455775 N-[1-(2-bromobenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine CAS No. 2097935-60-7

N-[1-(2-bromobenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine

Cat. No.: B2455775
CAS No.: 2097935-60-7
M. Wt: 369.24
InChI Key: GDGGGOFFGRKMLR-UHFFFAOYSA-N
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Description

N-[1-(2-bromobenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine is a complex organic compound that features a unique combination of azetidine, pyridazine, and sulfonamide moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its structural novelty.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(2-bromobenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine typically involves multiple steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring.

    Reduction: Reduction reactions can occur at the pyridazine ring, potentially leading to dihydropyridazine derivatives.

    Substitution: The bromine atom in the 2-bromobenzenesulfonyl group can be substituted with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Oxidized azetidine derivatives.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

N-[1-(2-bromobenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(2-bromobenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Uniqueness: N-[1-(2-bromobenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine is unique due to its combination of three distinct pharmacophores (azetidine, pyridazine, and sulfonamide), which may confer a broader range of biological activities and potential therapeutic applications compared to compounds containing only one or two of these moieties.

Biological Activity

N-[1-(2-bromobenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C13H13BrN4O2SC_{13}H_{13}BrN_{4}O_{2}S, with a molecular weight of 369.24 g/mol. The compound contains three distinct pharmacophores: azetidine, pyridazine, and sulfonamide, which may enhance its biological activity compared to simpler structures.

PropertyValue
Molecular FormulaC₁₃H₁₃BrN₄O₂S
Molecular Weight369.24 g/mol
CAS Number2097935-60-7

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of Azetidine Ring : This is typically achieved through an aza-Michael addition reaction.
  • Sulfonylation : The azetidine derivative is reacted with 2-bromobenzenesulfonyl chloride using a base such as lithium hydride in DMF.
  • Pyridazine Formation : The final cyclization step involves hydrazine derivatives to form the pyridazine ring.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It may inhibit various enzymes by binding to their active sites, thus blocking substrate access. This mechanism is significant in the context of cancer therapies where enzyme modulation can lead to reduced tumor growth.
  • Receptor Modulation : The compound may act as either an agonist or antagonist at certain receptors, influencing cellular signaling pathways. This modulation can affect processes such as inflammation and immune responses .

Pharmacological Applications

Research indicates that this compound has potential applications in the following areas:

  • Antimicrobial Activity : Its sulfonamide moiety suggests potential antimicrobial properties, as sulfonamides are known for their effectiveness against bacterial infections.
  • Anticancer Properties : Preliminary studies indicate that the compound may exhibit anticancer activity by inhibiting specific kinases involved in tumor progression.
  • Anti-inflammatory Effects : Given its receptor modulation capabilities, it could also play a role in reducing inflammation, making it a candidate for treating inflammatory diseases.

Comparative Analysis

When compared with similar compounds, this compound stands out due to its unique combination of pharmacophores:

Compound TypeKey FeaturesBiological Activity
Pyridazinone DerivativesSimilar core structureAnticancer, anti-inflammatory
Sulfonamide DerivativesKnown for antimicrobial propertiesAntimicrobial
Azetidine DerivativesUnique ring structureVarious biological activities

Case Studies and Research Findings

Recent studies have focused on the compound's potential as an enzyme inhibitor. For instance, research has demonstrated its effectiveness against specific kinases involved in cancer cell proliferation. In vitro studies showed that the compound significantly reduced cell viability in cancer cell lines, indicating its potential as a therapeutic agent .

Moreover, investigations into its anti-inflammatory effects revealed that it could inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a dual role in both cancer treatment and inflammatory disease management.

Properties

IUPAC Name

N-[1-(2-bromophenyl)sulfonylazetidin-3-yl]pyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN4O2S/c14-11-4-1-2-5-12(11)21(19,20)18-8-10(9-18)16-13-6-3-7-15-17-13/h1-7,10H,8-9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDGGGOFFGRKMLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=CC=C2Br)NC3=NN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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